molecular formula C6H12Cl2N4 B1384579 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride CAS No. 1559059-79-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Cat. No.: B1384579
CAS No.: 1559059-79-8
M. Wt: 211.09 g/mol
InChI Key: ZXQJNCGXXPUOPN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H10N4·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines under controlled conditions. One common method includes the cyclization of pyrazole with an amine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
  • 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
  • 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQJNCGXXPUOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 3
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4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

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